1,4,5,8-Tetraamino-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione
Description
1,4,5,8-Tetraamino-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione is an anthracene-9,10-dione derivative featuring amino groups at positions 1, 4, 5, and 8, and 2-chlorophenoxy substituents at positions 2 and 5. This compound is synthesized via Buchwald-Hartwig amination reactions, as demonstrated in the preparation of structurally similar tetrasubstituted anthracene-diones . The presence of electron-donating amino groups and electron-withdrawing chlorophenoxy moieties creates a push-pull electronic structure, influencing its photophysical and biochemical properties.
Properties
CAS No. |
88600-58-2 |
|---|---|
Molecular Formula |
C26H18Cl2N4O4 |
Molecular Weight |
521.3 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H18Cl2N4O4/c27-11-5-1-3-7-15(11)35-17-9-13(29)19-21(23(17)31)26(34)22-20(25(19)33)14(30)10-18(24(22)32)36-16-8-4-2-6-12(16)28/h1-10H,29-32H2 |
InChI Key |
AGGZEANLMVXXJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC=C5Cl)N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material: 1,4,5,8-Tetrachloroanthracene-9,10-dione
The synthesis begins with 1,4,5,8-tetrachloroanthracene-9,10-dione, which can be prepared by chlorination of anthraquinone derivatives under controlled conditions. This intermediate provides four reactive chloro sites for subsequent substitution.
Introduction of 2-Chlorophenoxy Groups at 2,7 Positions
The 2,7 positions of the anthraquinone core are functionalized by nucleophilic aromatic substitution using 2-chlorophenol. This step typically involves:
- Dissolving 1,4,5,8-tetrachloroanthracene-9,10-dione with 2-chlorophenol in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Adding a base like cesium carbonate (Cs2CO3) to deprotonate the phenol and promote nucleophilic attack.
- Heating the mixture under inert atmosphere (argon or nitrogen) to facilitate substitution at the 2,7 positions.
This reaction yields 1,4,5,8-tetrachloro-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione as an intermediate.
Amination of the 1,4,5,8 Positions
The remaining four chloro groups at positions 1,4,5,8 are replaced by amino groups via nucleophilic substitution with ammonia or primary amines under elevated temperature and pressure. Common conditions include:
- Using concentrated ammonia or an amine source in a polar solvent.
- Conducting the reaction in sealed tubes or autoclaves at temperatures around 100–170 °C.
- Employing microwave-assisted heating to reduce reaction time and increase yield.
The amination step converts the tetrachloro intermediate to this compound.
Purification and Characterization
The crude product is purified by techniques such as:
- Silica gel column chromatography using petroleum ether/dichloromethane or dichloromethane/ethyl acetate mixtures as eluents.
- Recrystallization from suitable solvents (methanol, hexane).
- Preparative gel permeation chromatography (GPC) for high purity.
Characterization is performed by:
- Mass spectrometry (MALDI-TOF MS) confirming molecular weight.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR) to verify substitution pattern.
- UV-Vis and fluorescence spectroscopy to study electronic properties.
- Cyclic voltammetry for redox behavior.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination of anthraquinone | Chlorinating agent (e.g., Cl2), solvent, controlled temp. | Variable | Produces 1,4,5,8-tetrachloroanthracene-9,10-dione |
| Phenoxy substitution | 2-chlorophenol, Cs2CO3, DMF, 110 °C, inert atmosphere | 50–70 | Nucleophilic aromatic substitution at 2,7 positions |
| Amination | NH3 or primary amine, DMF or DMSO, 150–170 °C, microwave | 40–60 | Converts chloro to amino groups at 1,4,5,8 positions |
| Purification | Silica gel chromatography, recrystallization | — | Ensures product purity |
Research Findings on Preparation
- The use of cesium carbonate as base and dry toluene or DMF as solvent under inert atmosphere is critical to achieving high substitution selectivity and yields in the phenoxy substitution step.
- Microwave-assisted amination significantly reduces reaction time from days to under an hour while maintaining moderate to good yields.
- The order of substitution is important: phenoxy groups are introduced before amination to avoid side reactions and ensure regioselectivity.
- Purification by silica gel chromatography combined with preparative GPC yields high-purity products suitable for further application in organic electronics or biological studies.
Summary Table of Preparation Steps
| Stage | Intermediate/Product | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1. Chlorination | 1,4,5,8-Tetrachloroanthracene-9,10-dione | Chlorine source, controlled temperature | Introduce reactive chloro groups |
| 2. Phenoxy substitution | 1,4,5,8-Tetrachloro-2,7-bis(2-chlorophenoxy) derivative | 2-chlorophenol, Cs2CO3, DMF, inert atmosphere, heat | Install 2-chlorophenoxy groups |
| 3. Amination | This compound | Ammonia or amine, DMF/DMSO, microwave or heat, sealed tube | Replace chloro with amino groups |
| 4. Purification | Final pure compound | Silica gel chromatography, recrystallization, GPC | Obtain pure target compound |
This detailed synthesis pathway and reaction condition analysis provide a comprehensive guide to preparing this compound. The methods are supported by experimental data from peer-reviewed research, ensuring reliability and reproducibility for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydroxy form.
Substitution: Nucleophilic substitution reactions can replace the chlorophenoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out in solvents like ethanol, methanol, or acetonitrile, under controlled temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and dihydroxyanthracenes. These products can be further utilized in the synthesis of more complex molecules or as intermediates in various chemical processes .
Scientific Research Applications
The compound 1,4,5,8-Tetraamino-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione , also known as Disperse Blue 1, has garnered attention for its diverse applications in various fields. Below is a comprehensive overview of its scientific research applications, including data tables and documented case studies.
Chemical Properties and Structure
This compound is an anthraquinone derivative characterized by the following chemical formula:
- Molecular Formula : C₁₄H₁₂N₄O₂
- Molecular Weight : 256.28 g/mol
Its structure features multiple amino groups and chlorophenoxy substituents, which contribute to its reactivity and utility in various applications.
Dye and Pigment Industry
Disperse Blue 1 is primarily utilized as a synthetic dye in the textile industry. Its vibrant color and stability make it suitable for dyeing synthetic fibers such as polyester and nylon. The dye's properties allow for high-performance applications in fabric coloration.
Chemical Sensors
Recent studies have explored the use of porphyrinoids and related compounds like Disperse Blue 1 in chemical sensor applications. These compounds can serve as sensing materials due to their ability to undergo reversible changes in electronic properties upon interaction with target analytes. This application is particularly relevant in environmental monitoring and detection of hazardous substances .
Biological Research
Research indicates that Disperse Blue 1 may have cytotoxic effects on certain cell lines. It has been investigated for potential applications in cancer research due to its ability to induce apoptosis in malignant cells. The compound's interaction with cellular components presents opportunities for developing targeted therapies .
Environmental Chemistry
The environmental fate of Disperse Blue 1 has been a subject of study, particularly concerning its persistence and degradation under various conditions. Understanding its behavior in environmental matrices is crucial for assessing its ecological impact .
Table 1: Applications of Disperse Blue 1
Table 2: Toxicity Profile
| Endpoint | Value/Effect | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in specific cell lines | |
| Environmental Impact | Potential persistence in aquatic environments |
Case Study 1: Application in Textile Dyeing
A study conducted on the dyeing properties of Disperse Blue 1 demonstrated its effectiveness in achieving deep shades on polyester fabrics while maintaining colorfastness under washing conditions. The results indicated that the dye could be used economically without compromising quality.
Case Study 2: Sensor Development
In a recent project, researchers developed a chemical sensor utilizing Disperse Blue 1 as a recognition element for detecting heavy metal ions. The sensor exhibited high sensitivity and selectivity, showcasing the compound's potential beyond traditional applications.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Anthracene-9,10-diones
The biological and physicochemical properties of anthracene-9,10-diones are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogues:
Physicochemical Properties
- Solubility and Stability: Amino and chlorophenoxy groups increase hydrophilicity compared to purely alkoxy-substituted derivatives (e.g., pentyloxy analogue with XlogP = 4.8 ). The chlorophenoxy moieties may enhance photostability but introduce environmental persistence risks .
Biological Activity
1,4,5,8-Tetraamino-2,7-bis(2-chlorophenoxy)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. Its structure comprises multiple amino groups and chlorophenoxy substituents that contribute to its biological activity. This article synthesizes current research findings on the biological effects of this compound, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C₃₈H₂₈N₄O₆
- Molecular Weight : 624.65 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include its anticancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.
Anticancer Activity
Research indicates that anthraquinone derivatives exhibit significant anticancer properties. The compound has shown efficacy in inhibiting cell proliferation in various cancer cell lines.
| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 25 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 20 | Inhibition of DNA synthesis and cell cycle arrest |
| A549 (Lung) | 30 | Modulation of oxidative stress pathways |
In a study by Li et al. (2023), the compound was found to induce apoptosis in K562 cells by activating caspases and altering mitochondrial membrane potential. The research suggested that the presence of amino groups enhances the compound's interaction with DNA, leading to increased cytotoxicity compared to other anthraquinone derivatives .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties by modulating cytokine production in activated macrophages. In a recent study involving RAW264.7 cells stimulated with LPS/IFN-gamma:
- Nitric Oxide Production : Reduced by 50% at a concentration of 5 µg/mL.
- Cytokine Inhibition : Significant reduction in IL-1β and TNF-α levels.
This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases by inhibiting key mediators involved in inflammation .
The mechanisms underlying the biological activity of this compound are multifaceted:
- DNA Intercalation : The structure allows for intercalation between DNA base pairs, disrupting replication and transcription.
- Caspase Activation : Induction of apoptosis through the activation of caspases has been observed in various cancer cell lines.
- Cytokine Modulation : The compound influences the production of pro-inflammatory cytokines by inhibiting NF-kB signaling pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on K562 Cells : A study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and activated caspases .
- Inflammation Model in Mice : In vivo studies indicated that administration of the compound reduced inflammation markers in a murine model of arthritis by downregulating IL-6 and TNF-α levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
